2-[4-amino-5-(4-methylphenyl)(1,2,4-triazol-3-ylthio)]-N-[2-chloro-5-(trifluor omethyl)phenyl]acetamide
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Overview
Description
2-[4-amino-5-(4-methylphenyl)(1,2,4-triazol-3-ylthio)]-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide is a complex organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-amino-5-(4-methylphenyl)(1,2,4-triazol-3-ylthio)]-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide typically involves multiple stepsThe final step involves the acylation of the triazole derivative with 2-chloro-5-(trifluoromethyl)phenylacetyl chloride under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling the temperature, pH, and reaction time. The use of catalysts and solvents that enhance the reaction efficiency is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-[4-amino-5-(4-methylphenyl)(1,2,4-triazol-3-ylthio)]-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro derivatives can be reduced back to amino groups.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product is obtained .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while substitution of the chloro group can yield various substituted derivatives .
Scientific Research Applications
2-[4-amino-5-(4-methylphenyl)(1,2,4-triazol-3-ylthio)]-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in developing new pharmaceuticals, particularly antifungal and antibacterial agents.
Industry: Used in the development of agrochemicals and other industrial applications .
Mechanism of Action
The mechanism of action of 2-[4-amino-5-(4-methylphenyl)(1,2,4-triazol-3-ylthio)]-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets. In the case of its antimicrobial activity, it is believed to inhibit the synthesis of essential proteins or enzymes in microorganisms, leading to their death. The exact molecular pathways and targets are still under investigation .
Comparison with Similar Compounds
Similar Compounds
Itraconazole: A triazole antifungal agent.
Fluconazole: Another triazole antifungal agent.
Voriconazole: A broad-spectrum triazole antifungal agent
Uniqueness
What sets 2-[4-amino-5-(4-methylphenyl)(1,2,4-triazol-3-ylthio)]-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide apart is its unique combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other triazole derivatives .
Properties
Molecular Formula |
C18H15ClF3N5OS |
---|---|
Molecular Weight |
441.9 g/mol |
IUPAC Name |
2-[[4-amino-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide |
InChI |
InChI=1S/C18H15ClF3N5OS/c1-10-2-4-11(5-3-10)16-25-26-17(27(16)23)29-9-15(28)24-14-8-12(18(20,21)22)6-7-13(14)19/h2-8H,9,23H2,1H3,(H,24,28) |
InChI Key |
RDRZNOHSIQTGOB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(N2N)SCC(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl |
Origin of Product |
United States |
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